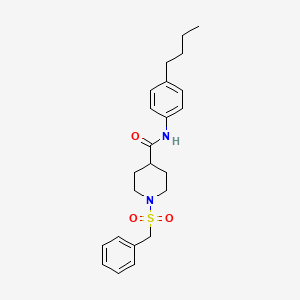![molecular formula C22H28ClN3O2 B11352515 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11352515.png)
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C7230 , is a chemical compound with the following properties:
Empirical Formula: CHClNO
Molecular Weight: 373.88 g/mol
Structure: !Structure
Preparation Methods
Synthetic Routes: The synthetic route to prepare C7230 involves the following steps:
Acylation Reaction: Ethyl 3-methoxybenzoate reacts with 4-chloroaniline to form N-[2-(4-chlorophenyl)ethyl]-3-methoxybenzamide.
Piperazine Alkylation: The intermediate compound undergoes alkylation with 1-methylpiperazine to yield the final product.
Industrial Production: C7230 is synthesized on a larger scale using optimized conditions in industrial settings. The process typically involves batch or continuous flow reactions.
Chemical Reactions Analysis
C7230 can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substitution reactions can occur at the chlorophenyl group.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., NaOH) are used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
C7230 finds applications in:
Chemistry: As a ligand for dopamine D receptors.
Biology: Studying receptor-ligand interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Developing new drugs or compounds.
Mechanism of Action
C7230’s mechanism of action involves binding to dopamine D4 receptors. It modulates neurotransmission pathways, affecting behavior and cognition.
Comparison with Similar Compounds
C7230’s uniqueness lies in its selective binding to D4 receptors. Similar compounds include N-[2-(4-chlorophenyl)ethyl]-3-methoxybenzamide and related derivatives .
Properties
Molecular Formula |
C22H28ClN3O2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O2/c1-3-28-21-7-5-4-6-19(21)22(27)24-16-20(17-8-10-18(23)11-9-17)26-14-12-25(2)13-15-26/h4-11,20H,3,12-16H2,1-2H3,(H,24,27) |
InChI Key |
RDVSZDJWEQGXAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352438.png)
![1-butyl-4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11352444.png)
![3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11352456.png)
![Methyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11352464.png)
![3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11352474.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11352488.png)
![N-(4-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352502.png)
![N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11352503.png)
![5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11352507.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11352508.png)
![3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B11352517.png)

